N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(2,6-Dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazole core substituted with a pyridinyl group, an ethyl group, and a sulfanyl-acetamide side chain. Its synthesis and characterization likely involve crystallographic methods, as indicated by references to SHELX software for structural refinement .
Properties
CAS No. |
618427-14-8 |
|---|---|
Molecular Formula |
C18H17Br2N5OS |
Molecular Weight |
511.2 g/mol |
IUPAC Name |
N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17Br2N5OS/c1-3-25-17(12-4-6-21-7-5-12)23-24-18(25)27-10-15(26)22-16-13(19)8-11(2)9-14(16)20/h4-9H,3,10H2,1-2H3,(H,22,26) |
InChI Key |
IFSZNJROFZGSDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)C)Br)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Bromination: The starting material, 4-methylphenyl, is brominated to introduce bromine atoms at the 2 and 6 positions.
Triazole Formation: The brominated intermediate is then reacted with 4-ethyl-5-pyridin-4-yl-1,2,4-triazole under suitable conditions to form the triazole ring.
Acetamide Formation: Finally, the triazole intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions may target the bromine atoms or the triazole ring.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with fewer bromine atoms or modified triazole rings.
Substitution: Substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist for certain receptors, affecting cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of triazole-based acetamide derivatives. Key structural analogs and their distinguishing features are outlined below:
Structural Analogs and Substituent Variations
Key Observations from Structural Comparisons
Halogen vs. Alkyl Substitutions: The 2,6-dibromo-4-methylphenyl group (target compound) introduces significant steric hindrance and electron-withdrawing effects compared to the 2,6-dimethylphenyl analog . This may enhance binding affinity in hydrophobic pockets but reduce solubility.
Heterocyclic Variations :
- Replacing pyridin-4-yl with pyridin-3-yl (as in ) alters the spatial arrangement of the nitrogen lone pair, which could impact interactions with metal ions or biological targets.
- Substituting pyridine with furan (as in ) reduces aromaticity and electron density, likely diminishing π-π interactions but improving metabolic stability.
Functional Group Modifications: The amino-substituted triazole () introduces a protonatable site, which may enhance solubility at physiological pH compared to the ethyl-substituted target compound.
Hypothesized Pharmacological and Physicochemical Properties
While explicit bioactivity data are unavailable, structural trends suggest:
- Target Compound : High lipophilicity (logP > 3) due to bromine and methyl groups, favoring membrane permeability but limiting aqueous solubility.
- 3-Pyridinyl Analog () : Improved solubility via polar pyridine nitrogen, but reduced metabolic stability due to increased susceptibility to CYP450 oxidation.
- Amino-Substituted Derivative (): Potential for stronger target engagement via hydrogen bonding, though possibly at the cost of reduced blood-brain barrier penetration.
Biological Activity
N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a novel compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A dibrominated aromatic ring (2,6-dibromo-4-methylphenyl)
- A triazole moiety that enhances its biological interactions
- A sulfanyl group that contributes to its reactivity
Its molecular formula is with a molecular weight of approximately 511.24 g/mol .
Antifungal and Antibacterial Properties
Research indicates that this compound exhibits significant antifungal and antibacterial activity. Triazole derivatives are well-known for their ability to inhibit specific enzymes involved in the survival of pathogens. The presence of the triazole ring in this compound enhances its interaction with biological targets, potentially leading to therapeutic applications against various microbial infections .
The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. This binding can modulate biochemical pathways crucial for pathogen survival. The triazole ring's structure increases binding affinity and specificity towards these biological targets .
Case Studies
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions optimized for yield and purity. Key steps may include:
- Formation of the Triazole Ring : Utilizing appropriate reagents under controlled conditions.
- Bromination : Introducing bromine atoms onto the aromatic ring.
- Coupling Reactions : Linking the triazole moiety with the sulfanyl acetamide group.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields .
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-triazol-3-yl]sulfanyl}acetamide | C₁₈H₁₇Br₂N₅OS | Contains dibromo-substituted aromatic structure |
| N-(4-bromo-2-methylphenyl)-2-{[4-methylthio-5-(furan)]triazol} | C₁₅H₁₄BrN₄OS | Methylthio instead of sulfanyl |
| 5-(pyridin-3-yloxy)-1H-pyrazole | C₁₄H₁₃N₃O | Different heterocyclic structure |
This table highlights the unique features of N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin)]triazol} compared to other structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
